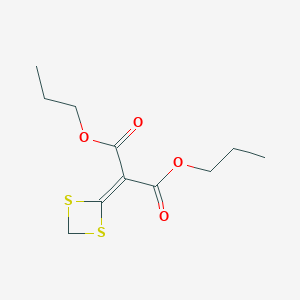
Dipropyl (1,3-dithietan-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl (1,3-dithietan-2-ylidene)propanedioate is an organic compound with a unique structure that includes a 1,3-dithietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl (1,3-dithietan-2-ylidene)propanedioate typically involves the reaction of propanedioic acid derivatives with 1,3-dithiolane or 1,3-dithiane precursors. The reaction conditions often require the presence of a Lewis acid catalyst, such as yttrium triflate, to facilitate the formation of the dithietane ring .
Industrial Production Methods
The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dipropyl (1,3-dithietan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Employing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Involving nucleophiles like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
Dipropyl (1,3-dithietan-2-ylidene)propanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dipropyl (1,3-dithietan-2-ylidene)propanedioate involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects. Specific pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester
- 2-Ylidene-1,3-thiazolidines
Uniqueness
Dipropyl (1,3-dithietan-2-ylidene)propanedioate is unique due to its 1,3-dithietane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
62280-75-5 |
|---|---|
Molecular Formula |
C11H16O4S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
dipropyl 2-(1,3-dithietan-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H16O4S2/c1-3-5-14-9(12)8(11-16-7-17-11)10(13)15-6-4-2/h3-7H2,1-2H3 |
InChI Key |
SKZXMXFXIKIRTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(=C1SCS1)C(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















